1-(2,4-Dimethylphenyl)-4-(5-nitropyridin-2-yl)piperazine
CAS No.: 400088-99-5
Cat. No.: VC6328607
Molecular Formula: C17H20N4O2
Molecular Weight: 312.373
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 400088-99-5 |
|---|---|
| Molecular Formula | C17H20N4O2 |
| Molecular Weight | 312.373 |
| IUPAC Name | 1-(2,4-dimethylphenyl)-4-(5-nitropyridin-2-yl)piperazine |
| Standard InChI | InChI=1S/C17H20N4O2/c1-13-3-5-16(14(2)11-13)19-7-9-20(10-8-19)17-6-4-15(12-18-17)21(22)23/h3-6,11-12H,7-10H2,1-2H3 |
| Standard InChI Key | HVXOAYNYVSNXGU-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)N2CCN(CC2)C3=NC=C(C=C3)[N+](=O)[O-])C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Formula and Weight
The compound’s molecular formula is C₁₇H₂₀N₄O₂, with a molecular weight of 312.37 g/mol. Its structure consists of a piperazine core substituted at the 1-position with a 2,4-dimethylphenyl group and at the 4-position with a 5-nitropyridin-2-yl group. The nitro group at the pyridine ring enhances electrophilicity, potentially influencing receptor-binding interactions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 400088-99-5 | |
| Molecular Formula | C₁₇H₂₀N₄O₂ | |
| Molecular Weight | 312.37 g/mol | |
| Solubility (pH 7.4) | <0.2 µg/mL | |
| IUPAC Name | 1-(2,4-Dimethylphenyl)-4-(5-nitropyridin-2-yl)piperazine |
Structural Features
The 2,4-dimethylphenyl group introduces steric bulk and lipophilicity, which may enhance membrane permeability. The 5-nitropyridine moiety contributes to π-π stacking interactions and hydrogen bonding via its nitro group. Computational models suggest that the nitro group’s electron-withdrawing nature polarizes the pyridine ring, potentially improving affinity for targets like serotonin receptors.
Synthesis and Analytical Characterization
Spectroscopic Characterization
Structural confirmation relies on:
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¹H/¹³C NMR: Peaks corresponding to the methyl groups (δ ~2.2 ppm), aromatic protons (δ ~6.5–8.5 ppm), and piperazine protons (δ ~2.5–3.5 ppm).
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IR Spectroscopy: Absorption bands for the nitro group (~1520 cm⁻¹) and C-N stretches (~1250 cm⁻¹).
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Mass Spectrometry: Molecular ion peak at m/z 312.37 ([M+H]⁺).
Comparative Analysis with Structural Analogues
Table 2: Comparison with Key Analogues
The 2,4-dimethyl substitution in the target compound may balance lipophilicity and solubility better than 2,5-dimethyl analogues, potentially improving bioavailability.
Future Research Directions
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Target Identification: High-throughput screening against kinase and GPCR libraries.
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Toxicity Profiling: Acute toxicity studies in rodent models.
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Formulation Optimization: Development of prodrugs or nanoemulsions to enhance solubility.
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